molecular formula C11H15N5O5S B1665552 Adrenochrome monoaminoguanidine mesilate CAS No. 4009-68-1

Adrenochrome monoaminoguanidine mesilate

Cat. No. B1665552
CAS RN: 4009-68-1
M. Wt: 331.35 g/mol
InChI Key: IGWUYHOAVVECKR-FJMCHERXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrenochrome Monoaminoguanidine Mesilate is an adrenochrome derivative . It is used as a hemostatic agent , which means it encourages the coagulation of blood and stops the loss of blood from open wounds .


Molecular Structure Analysis

The molecular formula of Adrenochrome Monoaminoguanidine Mesilate is C10 H13 N5 O2 . C H4 O3 S . Its molecular weight is 331.35 .


Chemical Reactions Analysis

Adrenochrome, the parent compound of Adrenochrome Monoaminoguanidine Mesilate, is produced by the oxidation of adrenaline . In solution, adrenochrome is pink, and further oxidation of the compound causes it to polymerize into brown or black melanin compounds .


Physical And Chemical Properties Analysis

Adrenochrome Monoaminoguanidine Mesilate is an orange solid . It is soluble in DMSO, Methanol, and Water . Its melting point is greater than 131 °C (dec.) .

Scientific Research Applications

Radiosensitization in Cancer Therapy

Adrenochrome monoaminoguanidine methanesulfonate (AMM), combined with cytochrome C, has been studied for its potential in radiosensitizing human lung cancer cells. It was observed that this combination augments NK cell activity, protects potent NK cells in lung cancer patients against radiotherapy (RT), and sensitizes lung cancer xenografts to RT. This suggests AMM's potential as a modulator of radiosensitivity in tumors and normal tissues (Nakatsugawa & Sugahara, 1994).

Enhancement of Hematopoietic Cell Survival

Intraperitoneal administration of AMM in irradiated mice showed enhanced recovery from radiation-induced leukopenia. The survival of GM-CFC, a hematopoietic progenitor cell, was increased when AMM was administered to mice before irradiation. This indicates AMM's role in accelerating recovery from radiation-induced hematopoietic damage (Sugamoto et al., 1988).

Protective Effect on Hematopoietic Organs

Adrenochrome monoguanylhydrozone methansulfonate (S-Adchnon) has been investigated for its protective effect against radiation-induced damage to hematopoietic organs. Administration of S-Adchnon before radiation therapy in cancer patients showed a significant reduction in the rate of reduction of leucocyte and thrombocyte counts, indicating its efficacy in reducing the side effects of radiation therapy on hematopoietic organs (Yamashita, Okura, & Izumi, 1971).

Chemical Radiation Protection

The radioprotective effects of adrenochrome monoguanylhydrazone methansulfonate (100 mg) were observed in patients with cervical carcinoma undergoing radiotherapy. Its administration resulted in a significantly lower incidence of chromosome aberrations in peripheral lymphocytes compared to those without the treatment, demonstrating its potential as a chemical protector against radiation in humans (Tanaka & Sugahara, 1970).

Future Directions

While specific future directions for Adrenochrome Monoaminoguanidine Mesilate are not mentioned in the retrieved sources, research into adrenochrome and its derivatives continues. For example, adrenochrome was explored for use in the treatment of non-surgical acute uncomplicated hemorrhoids in a mixture with troxerutin . The results showed that it was both effective and safe .

properties

IUPAC Name

1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2.CH4O3S/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15;1-5(2,3)4/h2-3,9,16-17H,4H2,1H3,(H3,11,12);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJROTTVWDBWGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adrenochrome monoaminoguanidine mesilate

CAS RN

4009-68-1
Record name ADRENOCHROME MONOAMINOGUANIDINE MESILATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEE8G8X3KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 2
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 3
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 4
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 5
Adrenochrome monoaminoguanidine mesilate
Reactant of Route 6
Adrenochrome monoaminoguanidine mesilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.